molecular formula C13H19N3O4S B13061455 [3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine

[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine

Cat. No.: B13061455
M. Wt: 313.37 g/mol
InChI Key: QIGRYEMXKVRTBS-UHFFFAOYSA-N
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Description

[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzenesulfonyl chloride derivative, followed by the introduction of the piperidine ring through a series of substitution reactions. The final step often includes the methylation of the piperidine ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol or dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized piperidine compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its derivatives may exhibit various biological activities, making it a valuable tool for studying enzyme inhibition and receptor binding.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    [3-Methyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine: Similar structure but with a pyrrolidine ring instead of piperidine.

    4-Methyl-3-nitrobenzenesulfonyl chloride: Lacks the piperidine ring but contains the nitrobenzenesulfonyl group.

    1-Benzyl-3-(4-fluorobenzyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride: Contains a different core structure but shares some functional groups.

Uniqueness

What sets [3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine apart is its specific combination of the piperidine ring with the nitrobenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

[3-methyl-1-(2-nitrophenyl)sulfonylpiperidin-2-yl]methanamine

InChI

InChI=1S/C13H19N3O4S/c1-10-5-4-8-15(12(10)9-14)21(19,20)13-7-3-2-6-11(13)16(17)18/h2-3,6-7,10,12H,4-5,8-9,14H2,1H3

InChI Key

QIGRYEMXKVRTBS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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